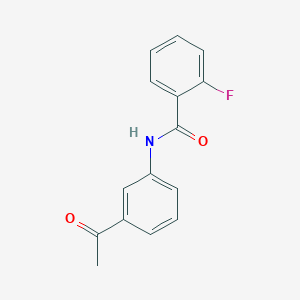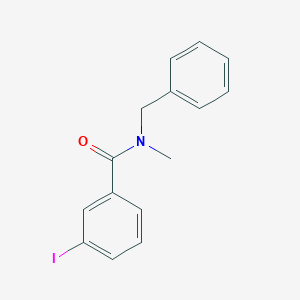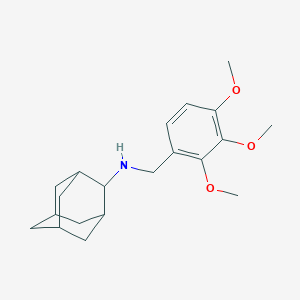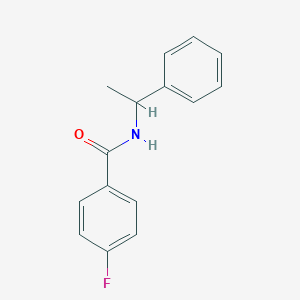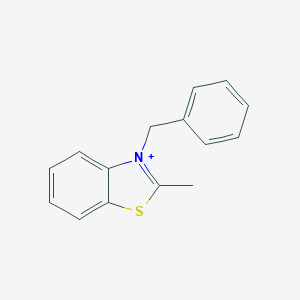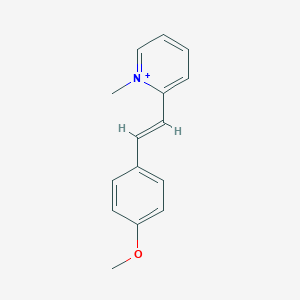![molecular formula C18H13IN2O3S B261559 N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as SBI-0640756, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the inhibition of PLK1 and GSK3β enzymes. PLK1 is a key regulator of cell division, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis in cancer cells. GSK3β is a key enzyme involved in the pathogenesis of Alzheimer's disease, and its inhibition by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide are mainly related to its inhibition of PLK1 and GSK3β enzymes. In cancer cells, inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In Alzheimer's disease, inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide reduces the accumulation of amyloid beta plaques and tau protein, which are hallmarks of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its specificity for PLK1 and GSK3β enzymes, which makes it a potential therapeutic agent for cancer treatment and neurodegenerative diseases. However, one of the limitations of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to explore its potential as a therapeutic agent for other types of cancer and neurodegenerative diseases. Another direction is to improve its solubility and bioavailability for better in vivo administration. Additionally, the development of N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs with improved pharmacological properties could lead to the discovery of more potent and selective PLK1 and GSK3β inhibitors.
Synthesemethoden
The synthesis method for N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves a multistep process that starts with the reaction of 4-iodoaniline with 2-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to form the corresponding amine, which is further reacted with 6-chloro-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-3-sulfonamide to yield the final product N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. In cancer treatment, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown promising results in inhibiting the growth of cancer cells by targeting the Polo-like kinase 1 (PLK1) enzyme. PLK1 is a key regulator of cell division and is overexpressed in many types of cancer cells. Inhibition of PLK1 by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
In neurodegenerative diseases, N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has shown potential as a therapeutic agent for the treatment of Alzheimer's disease. This compound has been shown to inhibit the activity of glycogen synthase kinase 3β (GSK3β), which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Inhibition of GSK3β by N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been shown to reduce the accumulation of amyloid beta plaques and tau protein, which are hallmarks of Alzheimer's disease.
Eigenschaften
Produktname |
N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
|---|---|
Molekularformel |
C18H13IN2O3S |
Molekulargewicht |
464.3 g/mol |
IUPAC-Name |
N-(4-iodophenyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C18H13IN2O3S/c1-21-15-9-10-16(13-3-2-4-14(17(13)15)18(21)22)25(23,24)20-12-7-5-11(19)6-8-12/h2-10,20H,1H3 |
InChI-Schlüssel |
SBCWSZZDPXMGCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)I)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)




